Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-amino-5-fluoro-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a fluorine atom and an amino group
Preparation Methods
The synthesis of tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluorine atom and the amino group. Reaction conditions may vary, but common reagents include fluorinating agents and amine sources. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and amino group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: Contains a hydroxy group instead of an amino group.
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: Different bicyclic structure
These comparisons highlight the uniqueness of this compound, particularly its fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C11H19FN2O2 |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12)4-11(13,5-10)7-14/h4-7,13H2,1-3H3 |
InChI Key |
SQGMDGFGOQBVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)N |
Origin of Product |
United States |
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